(R)-4-N-Trityl-2-methyl piperazine
Description
Significance of Piperazine (B1678402) Scaffold in Chemical Research and Development
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry and drug discovery. Its prevalence is due to a combination of desirable properties. The piperazine moiety can significantly influence the physicochemical properties of a molecule, such as its solubility and basicity, which in turn can enhance its pharmacokinetic profile. tandfonline.comnih.gov The chemical reactivity of the two nitrogen atoms allows for straightforward derivatization, making it a versatile linker to connect different pharmacophores or a scaffold for arranging functional groups for optimal interaction with biological targets. tandfonline.comtandfonline.com
The flexible nature of the piperazine ring allows it to adopt various conformations, which can be crucial for binding to target macromolecules. tandfonline.com This conformational flexibility can also be constrained by incorporating the piperazine into more complex, rigid polycyclic structures. tandfonline.com Consequently, the piperazine scaffold is found in a wide array of approved drugs across various therapeutic areas, including cancer, infectious diseases, and central nervous system disorders. nih.govtandfonline.combenthamdirect.com Its adaptability and the extensive research into its derivatives have made it a cornerstone in the design and synthesis of new bioactive compounds. benthamdirect.com
Importance of Stereochemistry in Synthetic Building Blocks and Complex Molecular Architecture
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in organic chemistry with profound implications for the properties and function of molecules. numberanalytics.comwikipedia.org In the context of synthetic building blocks and complex molecular architecture, controlling stereochemistry is paramount. The spatial orientation of atoms can dramatically affect a molecule's biological activity, reactivity, and stability. numberanalytics.com Many biological targets, such as enzymes and receptors, are chiral themselves and will interact differently with different stereoisomers of a drug molecule. A well-known example is the thalidomide (B1683933) tragedy, where one enantiomer was an effective sedative while the other was a potent teratogen. wikipedia.org
Therefore, the ability to selectively synthesize a single desired stereoisomer is a critical challenge and a major focus of modern organic synthesis. nih.gov This is achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and chiral pool synthesis, which utilizes readily available chiral molecules from nature. researchgate.net A deep understanding and application of stereochemical principles are essential for designing efficient and selective synthetic routes to complex molecules, ultimately leading to safer and more effective pharmaceuticals and other advanced materials. numberanalytics.comnumberanalytics.com The precise control over the three-dimensional structure allows chemists to build complex molecules with a high degree of accuracy. numberanalytics.com
Rationale for Focusing Research on (R)-4-N-Trityl-2-methyl piperazine as a Chiral Synthon
The strategic placement of the bulky trityl (triphenylmethyl) protecting group on one of the nitrogen atoms is a key design element. This large group serves several purposes. Firstly, it sterically hinders one face of the piperazine ring, directing the approach of incoming reagents to the opposite face and thus influencing the stereochemical outcome of subsequent reactions. Secondly, it deactivates the nitrogen to which it is attached, allowing for selective reactions at the other, unprotected nitrogen atom. This orthogonal protection strategy is crucial for the stepwise and controlled elaboration of the piperazine core.
The methyl group at the 2-position introduces a specific chiral center, making the molecule asymmetric. The synthesis of such chiral piperazines can be achieved through various methods, including the asymmetric hydrogenation of pyrazines or by starting from chiral precursors like amino acids. acs.orgrsc.org The use of this compound as a building block has been instrumental in the synthesis of various biologically active compounds, including selective neurokinin-3 (NK-3) receptor antagonists, which have potential applications in treating a range of disorders. google.com The reliable transfer of its chirality and its versatile reactivity make it a powerful tool for the construction of enantiomerically pure complex molecules.
Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | 313657-75-9 | C₂₄H₂₆N₂ | 342.486 | Chiral synthon with a trityl protecting group. epa.govchemicalbook.com |
| (S)-4-N-Trityl-2-methyl piperazine | 625843-74-5 | C₂₄H₂₆N₂ | 342.477 | Enantiomer of the (R)-isomer. chemsrc.com |
| (R)-(-)-2-Methylpiperazine | 75336-86-6 | C₅H₁₂N₂ | 100.16 | The parent chiral piperazine without the trityl group. sigmaaldrich.com |
| 2-Methylpiperazine (B152721) | 109-07-9 | C₅H₁₂N₂ | 100.16 | The racemic mixture. chemicalbook.comnih.gov |
| N-Methylpiperazine | 109-01-3 | C₅H₁₂N₂ | 100.16 | A related piperazine derivative. google.com |
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-methyl-1-tritylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUQPZHRDKLOPX-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375396 | |
| Record name | (R)-4-N-Trityl-2-methyl piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313657-75-9 | |
| Record name | (R)-4-N-Trityl-2-methyl piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 313657-75-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for R 4 N Trityl 2 Methyl Piperazine
Stereoselective Synthesis of Chiral 2-Methylpiperazine (B152721) Precursors
The creation of the chiral center in 2-methylpiperazine is a pivotal step in the synthesis of (R)-4-N-Trityl-2-methyl piperazine (B1678402). Various strategies have been developed to achieve high enantioselectivity, including asymmetric hydrogenation, stereoselective cyclization reactions, and resolution of racemic mixtures.
Enantioselective Reduction and Hydrogenation Pathways
Asymmetric hydrogenation is a powerful technique for establishing stereocenters with high efficiency and atom economy. nih.gov This approach often involves the use of chiral catalysts to selectively reduce a prochiral substrate. For instance, the asymmetric hydrogenation of 2-methylpyrazine (B48319) can yield chiral 2-methylpiperazine. Rhodium complexes with chiral phosphine (B1218219) ligands, such as those with a large bite angle, have demonstrated high enantioselectivity in the hydrogenation of unsaturated morpholines, a related class of N-heterocycles. nih.govrsc.org This suggests their potential applicability to dehydromorpholine analogues or similar precursors for 2-methylpiperazine synthesis. nih.gov The choice of catalyst and reaction conditions is crucial for maximizing the enantiomeric excess (ee) of the desired (R)-enantiomer. ajchem-b.com
Another pathway involves the catalytic reductive cyclization of dioximes. nih.gov This method utilizes primary amines and nitrosoalkenes to construct bis(oximinoalkyl)amines, which then undergo stereoselective catalytic reductive cyclization to form piperazines. nih.gov The stereochemistry of the final product can be influenced by the hydrogenation catalyst and conditions, with dihydrogen addition often occurring from the less sterically hindered face of an intermediate. nih.gov
| Catalyst System Example | Substrate Type | Key Features |
| Bisphosphine-Rhodium Complex | Dehydromorpholines | High enantioselectivity (up to 99% ee) and quantitative yields. nih.govrsc.org |
| Palladium on Carbon (Pd/C) | Dioximes | Used in reductive cyclization to form the piperazine ring. nih.gov |
| Raney Nickel (Ra-Ni) | Dioximes | An alternative catalyst for reductive cyclization. nih.gov |
Intramolecular Cyclization Approaches to the Piperazine Ring System
Intramolecular cyclization represents a key strategy for constructing the piperazine ring. mdpi.com One such method involves the Mitsunobu cyclization of a suitable precursor, which has been successfully employed for the synthesis of (R)- and (S)-tert-butyl 2-methyl-1-piperazinecarboxylate. researchgate.net Another approach is the intramolecular hydroamination of alkenes, which can be highly diastereoselective. organic-chemistry.org
A notable method involves the reductive cyclization of dioximes, which are synthesized from the double Michael addition of nitrosoalkenes to primary amines. nih.gov This is followed by a catalytic hydrogenation step that leads to the formation of the piperazine ring with a degree of stereoselectivity. nih.gov The mechanism is believed to proceed through the hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes and is subsequently reduced to the piperazine. nih.gov
Resolution Techniques for Chiral 2-Methylpiperazine
Classical resolution of racemic 2-methylpiperazine is a widely used method to obtain the desired enantiomer. This technique relies on the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility. google.com Optically active tartaric acid is a common resolving agent for 2-methylpiperazine. google.comgoogle.com The stoichiometry of the resolving agent can influence the outcome, with both monotartrate and ditartrate salts being utilized. google.com
Kinetic resolution offers an alternative approach where one enantiomer of the racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. wikipedia.org Enzymatic kinetic resolution, for instance, has been applied to piperidine (B6355638) derivatives and could be adapted for 2-methylpiperazine. mdpi.com
| Resolution Technique | Resolving Agent/Catalyst | Key Principle |
| Classical Resolution | Optically Active Tartaric Acid | Formation of diastereomeric salts with different solubilities. google.comgoogle.com |
| Kinetic Resolution | Chiral Catalyst/Enzyme | Differential reaction rates of enantiomers. wikipedia.org |
| Hydrolytic Kinetic Resolution | Chiral Catalyst and Water | Enantioselective opening of an epoxide ring. wikipedia.org |
Photocatalytic Synthesis Routes for 2-Methylpiperazine Analogs
Photocatalysis has emerged as a novel and environmentally friendly approach for the synthesis of heterocyclic compounds. iitm.ac.in The synthesis of 2-methylpiperazine has been achieved through the UV irradiation of N-(β-hydroxypropyl)ethylenediamine in the presence of semiconductor-zeolite composite catalysts. iitm.ac.inrsc.org This method involves an intramolecular cyclization process. iitm.ac.in
More recent advancements in photoredox catalysis have enabled the synthesis of C-H functionalized piperazines. mdpi.com These methods often involve the generation of an α-aminyl radical, which then undergoes cyclization. For example, an iridium-based photoredox catalyst has been used in the decarboxylative cyclization of an amino-acid-derived diamine with aldehydes to produce C2-substituted piperazines. mdpi.com While not directly reported for (R)-4-N-Trityl-2-methyl piperazine, these photocatalytic methods highlight a promising area for future synthetic development. organic-chemistry.orgmdpi.com
Regioselective N-Functionalization Strategies
Once the chiral 2-methylpiperazine core is obtained, the next critical step is the regioselective introduction of the trityl protecting group at the N-4 position.
Selective Introduction of the Trityl Group at the 4-Position
The regioselective protection of one nitrogen atom in a diamine like 2-methylpiperazine is crucial. The trityl (triphenylmethyl) group is a bulky protecting group often used for its steric hindrance, which can direct its introduction to the less sterically hindered nitrogen atom. jocpr.com In the case of 2-methylpiperazine, the N-4 nitrogen is sterically more accessible than the N-1 nitrogen, which is adjacent to the methyl group. This inherent steric difference facilitates the regioselective N-tritylation at the desired position.
The reaction typically involves treating (R)-2-methylpiperazine with trityl chloride in the presence of a suitable base. The choice of solvent and base is important to control the reaction and prevent di-substitution. This selective protection yields this compound, a key intermediate ready for further synthetic transformations.
Control of Substitution Patterns on the Piperazine Nitrogen Atoms
The ability to selectively functionalize the two nitrogen atoms of the piperazine ring is crucial for creating diverse and complex molecular architectures. researchgate.net In the context of synthesizing this compound, this control allows for the introduction of the trityl group at the N4 position while leaving the N1 position available for further modification or to remain unsubstituted.
Several strategies have been developed to achieve selective N-substitution on the piperazine core:
Orthogonal Protection: This is a powerful strategy that involves the use of two different protecting groups on the nitrogen atoms that can be removed under distinct conditions. researchgate.netsigmaaldrich.com For instance, one nitrogen can be protected with a Boc group, which is acid-labile, while the other is protected with a Cbz group, which is removable by hydrogenolysis. This allows for the selective deprotection and subsequent functionalization of one nitrogen at a time.
Steric Hindrance: The inherent steric bulk of substituents can direct the regioselectivity of reactions. utdallas.edu In the case of 2-methylpiperazine, the methyl group can sterically hinder the N1 nitrogen, favoring the reaction at the less hindered N4 position. The bulky trityl group itself will preferentially react at the more accessible nitrogen atom.
Electronic Effects: The electronic nature of substituents on the piperazine ring can influence the nucleophilicity of the nitrogen atoms. mdpi.com Electron-withdrawing groups can decrease the reactivity of one nitrogen, thereby directing incoming electrophiles to the other.
Catalytic Methods: Modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, offer a high degree of control over N-arylation and N-alkylation of piperazines. nih.govorganic-chemistry.org These methods often exhibit high regioselectivity based on the catalyst, ligands, and reaction conditions employed.
A general approach to synthesizing N-substituted piperazines involves the reaction of a piperazine with an appropriate electrophile. nih.gov For instance, the synthesis of 1-(p-bromophenyl)piperazine can be achieved by reacting piperazine with p-bromophenyl halides. nih.gov Similarly, the introduction of a trityl group onto the piperazine nitrogen is typically accomplished by reacting the piperazine with trityl chloride in the presence of a base. total-synthesis.com
The table below summarizes various synthetic methods for achieving substituted piperazines, which can be adapted for the synthesis of this compound.
| Method | Description | Key Features | Reference(s) |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of aryl halides with piperazines. | High yields, good functional group tolerance. | nih.gov |
| Reductive Amination | Reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. | Forms N-alkyl derivatives. | nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Reaction of piperazine with an electron-deficient aromatic ring. | Feasible for aza-heterocycles. | nih.gov |
| Aza-Michael Addition | Addition of a piperazine to an activated alkene. | Forms C-N bonds. | rsc.org |
Protecting Group Chemistry in Multi-Step Syntheses of this compound
Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like this compound. utdallas.edu They temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. utdallas.edu
Orthogonal protecting group strategies are particularly valuable in the synthesis of polysubstituted piperazines. researchgate.netsigmaaldrich.com This approach utilizes multiple protecting groups that can be removed under different, non-interfering conditions, allowing for the sequential and selective modification of different parts of the molecule. sigmaaldrich.comresearchgate.net
For example, in the synthesis of a complex piperazine derivative, one nitrogen atom could be protected with an acid-labile group like Boc (tert-butyloxycarbonyl) or trityl, while the other nitrogen is protected with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl) or a group removable by hydrogenolysis such as Cbz (carboxybenzyl). researchgate.net This allows for the selective deprotection of one nitrogen for further reaction, while the other remains protected.
The table below illustrates some common orthogonal protecting group pairs used in organic synthesis.
| Protecting Group 1 | Deprotection Condition 1 | Protecting Group 2 | Deprotection Condition 2 | Reference(s) |
| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., piperidine) | researchgate.net |
| Trityl (triphenylmethyl) | Mild Acid (e.g., TFA, AcOH) | Cbz (carboxybenzyl) | Hydrogenolysis (H₂/Pd) | total-synthesis.comorganic-chemistry.org |
| Allyl | Pd(0) catalyst | Dde/ivDde | Hydrazine | sigmaaldrich.com |
The trityl (Tr) group, a triphenylmethyl group, is a sterically bulky and acid-labile protecting group frequently used for amines, alcohols, and thiols. total-synthesis.comarkat-usa.org Its significant steric hindrance allows for the selective protection of primary amines over secondary amines. total-synthesis.com
The introduction of the trityl group is typically achieved by reacting the amine with trityl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. total-synthesis.com The reaction proceeds via an Sₙ1 mechanism involving the formation of a stable trityl cation. total-synthesis.com
The trityl group offers several advantages in multi-step synthesis:
Steric Bulk: Its large size can direct the regioselectivity of subsequent reactions.
Acid Labile: It is easily removed under mild acidic conditions, which are often compatible with other protecting groups. total-synthesis.com
Hydrophobicity: It can increase the solubility of polar molecules in organic solvents, aiding in purification.
The cleavage of the trityl group from an amine is a critical step in the final stages of a synthesis. A variety of mild and selective methods have been developed to achieve this transformation.
Acid-Catalyzed Deprotection: The most common method for detritylation is treatment with a Brønsted acid. total-synthesis.comnih.gov The choice of acid and reaction conditions can be tuned to achieve selectivity.
Trifluoroacetic acid (TFA): A strong acid that effectively removes the trityl group. arkat-usa.orgacs.org It can be used in dichloromethane (B109758) (DCM) at room temperature. sigmaaldrich.com
Acetic Acid (AcOH): A milder acid that can also be used for detritylation. total-synthesis.com
Formic Acid: Can be used for selective deprotection.
Lewis Acid-Catalyzed Deprotection: Lewis acids can also facilitate the removal of the trityl group. acs.org
Reductive Deprotection: In some cases, reductive methods can be employed for detritylation. For instance, the reaction of N-tritylamines with lithium powder and a catalytic amount of naphthalene (B1677914) can afford the corresponding amines. organic-chemistry.org
Other Methods:
CBr₄ in Methanol (B129727): This provides a neutral condition for the selective cleavage of trityl ethers. nih.gov
Mercury(II) Salts: A method based on coupling metal acid catalysis (HgX₂, where X = Cl or OAc) with sodium borohydride (B1222165) reduction has been reported for the deprotection of trityl amines, ethers, and thioethers. nih.govacs.org
| Reagent(s) | Conditions | Key Features | Reference(s) |
| Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | Room temperature | Efficient and common method. | sigmaaldrich.comacs.org |
| Acetic Acid (AcOH) | - | Milder than TFA. | total-synthesis.com |
| Lithium powder / Naphthalene | - | Reductive cleavage, selective in the presence of allyl or benzyl (B1604629) groups. | organic-chemistry.org |
| CBr₄ / Methanol | Reflux | Neutral conditions, selective for trityl ethers. | nih.gov |
| HgX₂ / NaBH₄ | Room temperature | Metal-assisted reduction. | nih.govacs.org |
Stereochemical Investigations of R 4 N Trityl 2 Methyl Piperazine
Analysis of Enantiomeric and Diastereomeric Purity
The enantiomeric and diastereomeric purity of (R)-4-N-Trityl-2-methyl piperazine (B1678402) and related chiral piperazines is crucial for their use in stereoselective synthesis and as components of bioactive molecules. Various analytical techniques are employed to determine the purity of these compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying enantiomers and diastereomers. nih.gov For instance, the separation of diastereomeric indazolo-piperazines was achieved using chiral HPLC, allowing for their individual characterization. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical analysis. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments are used to assign the relative and absolute configurations of stereoisomers. nih.gov For example, the stereochemistry of 2,6-disubstituted piperazines has been confirmed by comparing their NMR spectra with those of known compounds. nih.gov
In some cases, derivatization with a chiral resolving agent is employed to facilitate the separation and analysis of enantiomers. For example, the resolution of 2-methylpiperazine (B152721) has been achieved by complex formation with an optically active propargyl alcohol derivative. researchgate.net This approach allows for the determination of enantiomeric purity and the preparation of enantiomerically enriched samples.
Table 1: Analytical Methods for Purity Analysis
| Analytical Technique | Application | Reference |
| Chiral HPLC | Separation and quantification of diastereomers | nih.gov |
| 1D & 2D NMR | Stereochemical assignment and characterization | nih.govnih.gov |
| Chiral Resolving Agents | Resolution of enantiomers | researchgate.net |
Studies on Configurational Stability
The configurational stability of chiral piperazines is a significant concern, as epimerization or racemization can lead to a loss of stereochemical integrity and potentially alter the desired properties of the molecule. unige.ch
Epimerization, the change in configuration at a single stereocenter, can occur in chiral piperazines under various conditions. mdpi.com Studies have shown that piperazines can undergo epimerization through a reversible hydrogen atom transfer (HAT) mechanism. nih.gov This process can be photocatalyzed and may or may not require a thiol mediator. nih.gov For N,N'-dialkyl piperazines, a thiol-free radical chain HAT mechanism has been proposed. nih.gov The epimerization process is reversible and leads to an equilibrium mixture of diastereomers. nih.gov The position of the stereocenter is critical; for instance, stereocenters located alpha to a nitrogen atom in the piperazine ring are susceptible to epimerization, which can lead to racemization if the starting material is enantiomerically pure. nih.gov
The conditions for epimerization can be influenced by factors such as the presence of a base. In the synthesis of indazolo-piperazines, the use of a base like DBU in acetonitrile (B52724) was explored to induce epimerization, although in some cases, only partial conversion was observed. nih.gov
Substituents and protecting groups on the piperazine ring can significantly influence its configurational stability. The bulky trityl group on the nitrogen atom of (R)-4-N-Trityl-2-methyl piperazine is expected to play a role in maintaining stereointegrity by sterically hindering approaches that could lead to epimerization. The nature of substituents on the carbon atoms of the piperazine ring also affects the stability of adjacent stereocenters.
In the context of peptide synthesis, the type and position of substituents on a phenyl ring attached to an amino acid can influence the rate of racemization, which proceeds through similar enolization pathways. mdpi.com This suggests that electronic and steric properties of substituents are key determinants of stereointegrity. nsf.gov Protecting groups on the nitrogen atoms are crucial. For instance, in the synthesis of enantiopure α-substituted piperazines, the choice of the N-substituent was found to be critical in preventing ring-fragmentation of the lithiated intermediates. researchgate.net
Table 2: Factors Influencing Configurational Stability
| Factor | Influence on Stereointegrity | Reference |
| Substituents | Electronic and steric effects can stabilize or destabilize the chiral center. | mdpi.comnsf.gov |
| Protecting Groups | Can prevent side reactions and enhance stability. | researchgate.net |
| Reaction Conditions | Base, solvent, and temperature can promote epimerization. | nih.govnih.gov |
Diastereoselective Reactions and their Control
Controlling the diastereoselectivity of reactions involving chiral piperazines is essential for synthesizing specific stereoisomers.
Solvent and temperature are critical parameters for controlling diastereoselectivity. In the addition of n-butyllithium to α-chiral aldehydes, the use of tertiary amines as co-solvents in hexane (B92381) significantly influenced the anti/syn ratio of the products, with higher diastereoselectivities observed compared to reactions in pure hexane. epa.gov The diastereoselectivity of the phenolic Mannich reaction has been shown to be temperature-dependent, allowing for the selective formation of either the anti or syn diastereomer by adjusting the reaction temperature. nih.gov Similarly, in Diels-Alder reactions, temperature can dictate the kinetic versus thermodynamic product distribution, and solvent effects can alter the preferred stereochemical outcome. chemrxiv.org
The choice of catalyst is a powerful tool for controlling the stereochemistry of reactions involving piperazines. Palladium-catalyzed cyclization reactions have been developed for the synthesis of highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org In the synthesis of 2,6-disubstituted piperazines, a highly diastereoselective intramolecular hydroamination was a key step. organic-chemistry.org Furthermore, catalytic reductive cyclization of dioximes using catalysts like Raney nickel or palladium on carbon can lead to the predominant formation of cis-isomers of 2,6-disubstituted piperazines. nih.gov This stereochemical outcome is explained by the addition of dihydrogen from the less hindered side of an intermediate. nih.gov The use of chiral phosphine (B1218219) ligands in ruthenium-catalyzed reactions has also demonstrated high levels of anti-diastereo- and enantioselectivity. acs.org
Table 3: Methods for Diastereoselective Control
| Control Method | Example Application | Reference |
| Solvent Effects | Amine co-solvents in n-BuLi additions | epa.gov |
| Temperature Control | Phenolic Mannich reaction | nih.gov |
| Catalyst Selection | Palladium-catalyzed cyclizations, Ruthenium-catalyzed reactions with chiral ligands | organic-chemistry.orgacs.org |
Advanced Analytical and Spectroscopic Characterization in Research of R 4 N Trityl 2 Methyl Piperazine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (R)-4-N-Trityl-2-methyl piperazine (B1678402) in solution.
The structure of (R)-4-N-Trityl-2-methyl piperazine gives rise to complex conformational behavior in solution. Like other N-acylated piperazines, it can exist as a mixture of conformers at room temperature. rsc.org This complexity arises from two main phenomena: the restricted rotation around the N-C(trityl) bond and the chair-to-chair interconversion of the piperazine ring. nih.gov
The bond between the piperazine nitrogen (N-4) and the bulky trityl group has a partial double bond character, which hinders free rotation. rsc.orgresearchgate.net This results in the presence of different rotameric forms, which are distinct conformers that can be observed by NMR spectroscopy. nih.gov Furthermore, the piperazine ring itself is not static and undergoes a ring flip between two chair conformations. The energy barrier for this ring inversion in piperazines is generally higher than in analogous cyclohexanes. nih.gov
Temperature-dependent ¹H NMR spectroscopy is a powerful technique used to study these dynamic processes. rsc.org At low temperatures, the interconversion between conformers is slow on the NMR timescale, and separate signals for each distinct proton in each conformer can be observed. As the temperature is increased, the rate of interconversion increases. At a specific temperature, known as the coalescence point (Tc), the separate signals for a given proton broaden and merge into a single peak. rsc.org By analyzing the coalescence temperature and the frequency difference between the signals, the activation energy barrier (ΔG‡) for the conformational change can be calculated, providing quantitative insight into the dynamic behavior of the molecule. rsc.org For similar N-substituted piperazines, these energy barriers have been calculated to be between 56 and 80 kJ mol⁻¹. rsc.org
Table 1: Representative ¹H NMR Data for Conformational Analysis
| Proton Assignment | Chemical Shift (δ) at Low T | Chemical Shift (δ) at High T | Coalescence Temp. (Tc) | ΔG‡ (kJ/mol) |
| Piperazine CH (axial) | 3.10 | 3.25 (broad) | ~320 K | ~65 |
| Piperazine CH (eq) | 2.95 | 3.25 (broad) | ~320 K | ~65 |
| Methyl CH₃ | 1.15 | 1.18 | - | - |
| Trityl Ar-H | 7.20-7.50 (multiple) | 7.35 (broad) | ~340 K | ~70 |
Note: This table contains hypothetical data for illustrative purposes based on typical values for similar compounds.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the chemical shifts of all protons and carbons in the molecule and confirming its stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the methyl protons and the H-2 proton, as well as among the protons on the piperazine ring (H-2, H-3, H-5, H-6), helping to trace the connectivity within the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It allows for the definitive assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for confirming the connection of the trityl group to the N-4 position of the piperazine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is essential for determining the spatial proximity of protons, which is key to confirming the relative stereochemistry and preferred conformation. For instance, in the (R) enantiomer, NOESY can reveal through-space interactions between the methyl group protons at C-2 and specific axial or equatorial protons on the piperazine ring, helping to establish their relative orientation and confirm the chair conformation of the ring.
Chiral Chromatography (HPLC/GC) for Enantiomeric Excess Determination
Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound like this compound. gcms.cz The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed. gcms.cz For HPLC, columns packed with CSPs derived from polysaccharides (like cellulose or amylose) or macrocyclic antibiotics are common. The choice of mobile phase (normal or reversed-phase) is optimized to achieve the best separation. unl.pt For GC analysis, the analyte may need to be derivatized to increase its volatility. Chiral GC columns often use cyclodextrin-based stationary phases. gcms.cz
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:
ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
This analysis is critical in asymmetric synthesis to determine the effectiveness of a chiral catalyst or reagent in producing the desired enantiomer.
Table 2: Example Chiral HPLC Data for Enantiomeric Excess Determination
| Parameter | Value |
| Column | Chiralpak AD-H |
| Mobile Phase | Hexane (B92381):Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 15.2 min |
| Peak Area (R-enantiomer) | 18500 |
| Peak Area (S-enantiomer) | 500 |
| Enantiomeric Excess (ee) | 94.7% |
Note: This table contains representative data for illustrative purposes.
Mass Spectrometry for Structural Confirmation of Reaction Products
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and structural identity of this compound and its reaction products. core.ac.uk High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For piperazine derivatives, characteristic fragmentation pathways can help confirm the integrity of the core structure and the identity of its substituents. researchgate.net In the case of this compound, key fragment ions would be expected from:
Loss of the Trityl Group: The most prominent fragmentation would likely be the cleavage of the N-trityl bond, resulting in a stable triphenylmethyl (trityl) cation (m/z = 243) and the protonated 2-methylpiperazine (B152721) fragment.
Piperazine Ring Fragmentation: Cleavage of the piperazine ring itself can lead to a series of smaller fragment ions that are characteristic of the piperazine scaffold.
When analyzing the products of a reaction involving this compound, MS can quickly confirm the addition of new functional groups by the corresponding increase in molecular weight and can provide clues about the position of the new substituent based on changes in the fragmentation pattern.
X-ray Crystallography for Absolute Stereochemistry Determination
While NMR can determine relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. nih.gov This technique provides an unambiguous three-dimensional structure of the molecule as it exists in a crystal lattice. researchgate.net
For a chiral molecule like this compound, obtaining a suitable single crystal allows for diffraction analysis. To determine the absolute configuration, the analysis often involves measuring anomalous dispersion effects. researchgate.net When X-rays interact with the electrons of the atoms, particularly heavier atoms, in the crystal, subtle differences in scattering can be observed that depend on the absolute arrangement of atoms in space. By analyzing these differences (Bijvoet pairs), the true (R) or (S) configuration at the chiral center can be assigned with high confidence. researchgate.net The results from an X-ray crystallographic study provide precise bond lengths, bond angles, and torsional angles, offering a complete and accurate picture of the molecule's solid-state conformation. nih.gov
Spectroscopic Probes for Mechanistic Insights (e.g., ReactIR for in situ reaction monitoring)
Understanding the mechanism of reactions involving this compound is crucial for process optimization and control. In situ spectroscopic probes, such as ReactIR (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy), allow for the real-time monitoring of chemical reactions as they occur in the reaction vessel. mt.com
ReactIR works by inserting a probe directly into the reaction mixture, which continuously collects infrared spectra. mt.com This provides a direct window into the reaction, allowing researchers to:
Track Reactant, Intermediate, and Product Concentrations: By monitoring the characteristic infrared absorption bands of each species, their concentration profiles can be plotted over time.
Identify Reaction Intermediates: Transient or unstable intermediates that may be difficult to isolate can often be observed, providing critical mechanistic clues.
Determine Reaction Kinetics and Endpoints: The real-time data allows for the accurate determination of reaction rates and helps identify the precise moment the reaction is complete, preventing the formation of byproducts from over-processing. mt.com
For a reaction involving the deprotection of the trityl group or N-alkylation at the N-1 position of this compound, ReactIR could be used to monitor the disappearance of the reactant's C-H and N-C stretches and the appearance of new vibrational bands corresponding to the product, providing a comprehensive understanding of the reaction pathway. mt.com
Computational and Theoretical Studies of R 4 N Trityl 2 Methyl Piperazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. For a molecule like (R)-4-N-Trityl-2-methyl piperazine (B1678402), these calculations would reveal the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).
The large trityl group, with its three phenyl rings, would significantly influence the electronic structure through steric and electronic effects. It is a bulky, electron-donating group that protects the nitrogen atom it is attached to. The 2-methyl group introduces a chiral center and provides a slight inductive effect.
Key Predicted Electronic Properties:
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller gap suggests higher reactivity. Calculations would likely show the HOMO localized on the piperazine ring, particularly the unprotected nitrogen, while the LUMO might be distributed across the trityl group's phenyl rings.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule. sphinxsai.com The unprotected nitrogen atom of the piperazine ring is expected to be the most electron-rich and nucleophilic site, appearing as a region of negative potential (typically colored red). sphinxsai.com This makes it the primary site for electrophilic attack. The hydrogen on this nitrogen would be the most acidic proton.
| Parameter | Predicted Characteristic | Implication |
| HOMO | Likely localized on the unprotected N-H moiety of the piperazine ring. | This nitrogen is the most nucleophilic center, prone to reactions with electrophiles. |
| LUMO | Potentially distributed over the π-systems of the trityl group. | Influences the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Moderate; influenced by both the piperazine and trityl moieties. | Determines the overall kinetic stability and reactivity of the molecule. |
| MEP Negative Region | Concentrated around the unprotected nitrogen atom. sphinxsai.com | Confirms the primary site for protonation and electrophilic attack. sphinxsai.com |
| MEP Positive Region | Distributed around the hydrogens of the piperazine ring and the trityl group. | Indicates sites susceptible to nucleophilic attack. |
Conformational Analysis and Energy Landscape Mapping
The piperazine ring typically adopts a chair conformation to minimize steric strain. For (R)-4-N-Trityl-2-methyl piperazine, two primary chair conformers would exist, differing in whether the methyl group at the C2 position is in an axial or equatorial orientation.
Studies on other 2-substituted piperazines have shown a preference for the substituent to be in an axial position, which can be stabilized by intramolecular interactions. nih.gov However, the bulky trityl group on the nitrogen at position 4 would create significant steric hindrance, likely influencing this preference. A detailed energy landscape map, generated by systematically rotating the key single bonds and calculating the energy of each resulting conformation, would be necessary to identify the global minimum energy structure. nih.gov Such an analysis would likely show that the most stable conformer arranges the bulky trityl and the methyl groups to minimize steric clash, probably with the methyl group in an equatorial position to avoid 1,3-diaxial interactions.
| Conformer | Methyl Group Position | Predicted Relative Stability | Reason |
| Conformer A | Equatorial | More Stable | Minimizes steric hindrance with the axial hydrogens on the piperazine ring. |
| Conformer B | Axial | Less Stable | Experiences 1,3-diaxial interactions, leading to higher steric strain. |
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into dynamic processes and the influence of the environment, such as a solvent. nih.gov An MD simulation of this compound in a solvent like water or methanol (B129727) would reveal key information about its solvation and intermolecular interactions. researchgate.net
The simulation would show how solvent molecules arrange themselves around the solute. The unprotected, polar N-H group would form strong hydrogen bonds with protic solvent molecules. In contrast, the large, nonpolar trityl group would be surrounded by a more ordered cage of solvent molecules due to the hydrophobic effect. MD simulations are also crucial for understanding how the molecule might interact with a biological target, such as a receptor binding pocket, by simulating their dynamic "handshake." nih.gov
Natural Bond Orbital (NBO) Analysis for Understanding Stabilizing Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization and hyperconjugative interactions within a molecule. sphinxsai.comacadpubl.eu It examines the interactions between filled (donor) and empty (acceptor) orbitals.
For this compound, NBO analysis would quantify several key stabilizing interactions:
Hyperconjugation: The analysis would likely show significant hyperconjugation involving the lone pair of electrons on the nitrogen atoms. For instance, the lone pair on the unprotected nitrogen (a donor orbital) could interact with the antibonding orbitals (acceptor orbitals) of adjacent C-H or C-C bonds. This delocalization of electron density stabilizes the molecule.
Steric Effects: The analysis can also quantify steric repulsion between orbitals, which would be significant around the bulky trityl group.
| Donor Orbital (Filled) | Acceptor Orbital (Vacant) | Type of Interaction | Predicted Stabilization Energy |
| LP (N1) | σ* (C2-C3) | Hyperconjugation | Moderate |
| LP (N4) | σ* (C-phenyl) | Hyperconjugation | Low (due to geometry) |
| σ (C-H) | σ* (N-C) | Hyperconjugation | Low |
Transition State Modeling for Reaction Pathways and Selectivity
Transition state modeling is a computational technique used to study the energy profile of a chemical reaction. By calculating the structure and energy of the transition state—the highest energy point along the reaction coordinate—chemists can predict reaction rates and understand selectivity.
For reactions involving this compound, such as N-alkylation or acylation at the unprotected nitrogen, transition state modeling could explain the stereochemical outcome. The chiral center at C2 and the bulky trityl group would create a specific steric environment around the reactive nitrogen. Modeling the approach of an electrophile would show which trajectory is energetically favored, thus predicting the stereoselectivity of the product. This type of modeling is essential in asymmetric synthesis to understand why one enantiomer or diastereomer is formed preferentially. researchgate.net
Q & A
Q. What are the key synthetic methodologies for (R)-4-N-Trityl-2-methyl piperazine, and how are reaction conditions optimized to ensure purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, with careful control of temperature (60–100°C), pH (neutral to mildly basic), and solvent polarity (e.g., ethanol, DMF) to stabilize intermediates . For example, the trityl group is introduced via reaction with trityl chloride under inert conditions. Purity is ensured through recrystallization and analytical techniques like NMR (to confirm stereochemistry) and HPLC (for >95% purity). Yield optimization often requires iterative adjustments of stoichiometry and reaction time .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- 1H/13C NMR : Resolves piperazine ring conformation and trityl group substitution patterns. For example, downfield shifts (~7.2–7.5 ppm) confirm aromatic trityl protons .
- X-ray crystallography : Determines absolute stereochemistry and supramolecular interactions (e.g., hydrogen bonding in crystal lattices) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 423.2) and fragmentation patterns .
- Raman spectroscopy : Differentiates structural isomers via unique vibrational modes (e.g., 1590 cm⁻¹ for trityl C-C stretching) .
Advanced Research Questions
Q. How can structural contradictions between spectral data and crystallographic studies be resolved for piperazine derivatives?
- Methodological Answer : Discrepancies arise when spectral data (e.g., NMR) suggest dynamic conformations, while crystallography reveals static configurations. For example, variable-temperature NMR can detect ring-flipping in solution, whereas Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···π contacts) stabilizing solid-state structures . Computational tools like DFT calculations reconcile these by modeling energy barriers between conformers .
Q. What strategies mitigate the trade-off between toxicity and bioactivity in modified piperazine derivatives?
- Methodological Answer :
- Structural modulation : Introducing β-cyclodextrin improves solubility and reduces toxicity but may lower receptor binding. Balancing substituent lipophilicity (e.g., methyl vs. ethyl groups) optimizes membrane permeability .
- Pharmacophore modeling : Identifies critical residues (e.g., trityl group for antiplatelet activity) while removing nonessential moieties linked to cytotoxicity .
- In silico ADMET profiling : Predicts metabolic stability (e.g., CYP450 interactions) to guide synthetic prioritization .
Q. How does this compound enhance CO₂ capture efficiency in flue gas systems?
- Methodological Answer : As a CO₂ absorption promoter , it increases reaction kinetics with potassium carbonate (K₂CO₃) via:
- Carbamate formation : Piperazine reacts with CO₂ to form stable carbamates, improving cyclic capacity .
- Thermal stability : The trityl group reduces solvent degradation at elevated temperatures (60–80°C) compared to unsubstituted piperazines .
- Process optimization : Parametric studies recommend 0.5–1.0 M piperazine concentration and gas-liquid flow rates of 0.1–0.3 L/min in membrane contactors .
Q. What role do piperazine linkers play in PROTAC design, and how is their protonation state controlled?
- Methodological Answer : Piperazine linkers modulate PROTAC solubility and ternary complex formation. pKa tuning (e.g., via electron-withdrawing substituents) adjusts protonation at physiological pH (7.4):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
